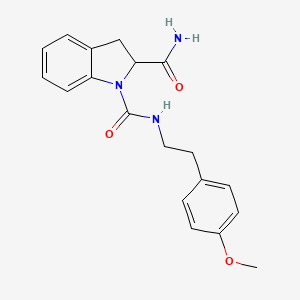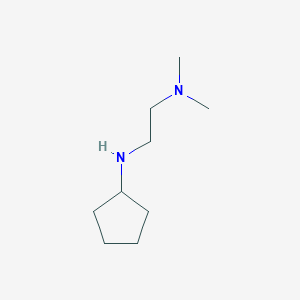
N'-cyclopentyl-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is a chemical compound with the CAS Number: 938459-03-1 . It has a molecular weight of 156.27 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is 1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is a liquid at room temperature . It has a molecular weight of 156.27 .Scientific Research Applications
- DMEDA serves as a bifunctional reagent, acting both as a ligand and a reductant. Researchers have explored its use in CuCl2-mediated condensation reactions, particularly in the synthesis of dibenzothiazepines. The compatibility with various substrates makes it valuable for designing new catalysts and ligands .
- DMEDA participates in C-S bond formation reactions. For instance, it reacts with iodobenzene and phenylthiol to form C-S bonds catalyzed by CuCl2. This environmentally friendly and economically viable strategy yields dibenzothiazepines, which have potential pharmaceutical applications .
Catalysis and Ligand Design
C-S Bond Formation
Safety and Hazards
Mechanism of Action
Target of Action
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine, also known as DMEDA, is a chelating diamine . It is primarily used for the preparation of metal complexes . These complexes can function as homogeneous catalysts , making DMEDA a key component in various chemical reactions.
Mode of Action
DMEDA interacts with its targets, primarily metal ions, through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes, which can then participate in various catalytic reactions .
Biochemical Pathways
The exact biochemical pathways affected by DMEDA depend on the specific reactions it is involved in. For instance, in CuCl2-catalyzed C-S bond formation, DMEDA acts as a ligand, base, and solvent, enabling the synthesis of diaryl chalcogenides . The formation of these compounds can have downstream effects on various biochemical pathways, particularly those involving sulfur-containing compounds.
Result of Action
The molecular and cellular effects of DMEDA’s action are primarily seen in its role as a catalyst in chemical reactions. By forming complexes with metal ions, DMEDA can facilitate various reactions, leading to the synthesis of new compounds . The exact effects would depend on the specific reactions that DMEDA is involved in.
Action Environment
The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all affect DMEDA’s ability to form complexes and catalyze reactions . Therefore, careful control of these environmental factors is crucial when using DMEDA in chemical reactions.
properties
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-7-10-9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNPQHZAUREOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopentyl-N,N-dimethylethane-1,2-diamine | |
CAS RN |
883548-86-5 |
Source


|
| Record name | [2-(cyclopentylamino)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)
![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)
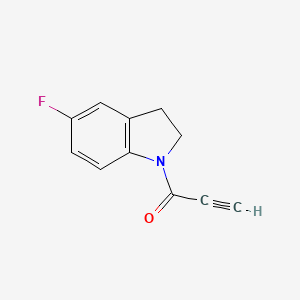
![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)
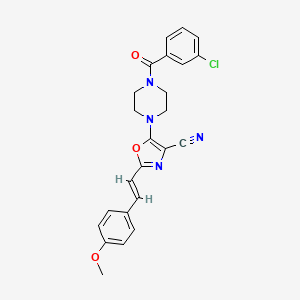
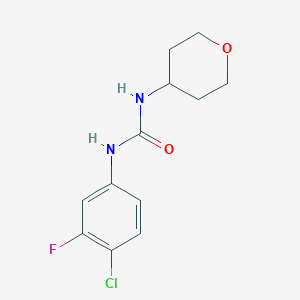
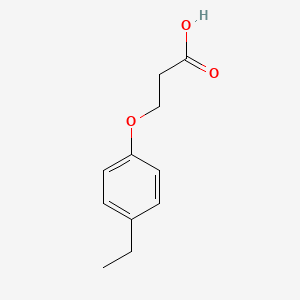


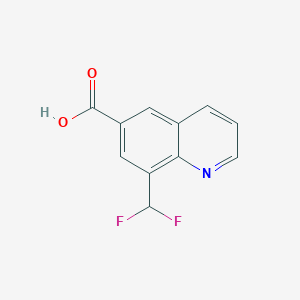
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
